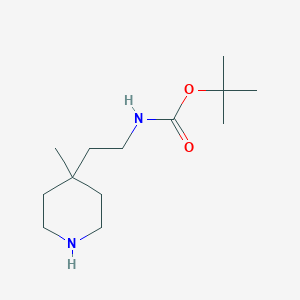![molecular formula C9H8N2O B8025628 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8025628.png)
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic organic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves the reaction of pyrrole with formaldehyde. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid, under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and distillation to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Aplicaciones Científicas De Investigación
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and migration. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Lacks the methyl group at the 3-position.
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: The aldehyde group is positioned at the 5-position instead of the 4-position.
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the aldehyde group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-4-11-9-8(6)7(5-12)2-3-10-9/h2-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCHXAGWURZGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8025568.png)
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025569.png)
![Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B8025584.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8025585.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B8025591.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B8025592.png)
![Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8025609.png)
![2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8025616.png)
![Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8025620.png)
![2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025623.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B8025631.png)
![4-bromo-1-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B8025632.png)
